molecular formula C17H27ClN2O2 B4046836 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride

Cat. No.: B4046836
M. Wt: 326.9 g/mol
InChI Key: HKOUTXKMMPHBFS-UHFFFAOYSA-N
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Description

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the reaction of hexahydrate piperazine with ethylene oxide under controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a buffering agent, maintaining a stable pH in biological systems. It has negligible metal ion binding abilities and is membrane impermeable, making it suitable for various biochemical reactions .

Comparison with Similar Compounds

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific applications and properties, making this compound unique in its versatility and effectiveness in various scientific research applications.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-14(2)16(15-6-4-3-5-7-15)17(21)19-10-8-18(9-11-19)12-13-20;/h3-7,14,16,20H,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOUTXKMMPHBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride
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1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride
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1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride
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1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride
Reactant of Route 5
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride
Reactant of Route 6
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride

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